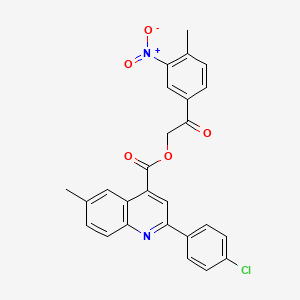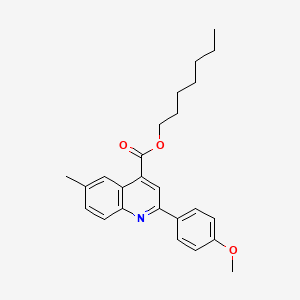![molecular formula C22H16Cl2N2O2S B12033883 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 672274-08-7](/img/structure/B12033883.png)
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl, methoxyphenyl, and dihydroquinazolinone moieties, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[(3,4-Dichlorphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-on umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Ein üblicher Syntheseweg beinhaltet die Reaktion von 3,4-Dichlorbenzychlorid mit 4-Methoxyanilin zur Bildung einer Zwischenverbindung, die anschließend einer Cyclisierung und weiteren Reaktionen unterzogen wird, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um die gewünschten chemischen Umwandlungen zu ermöglichen. Die Skalierbarkeit des Syntheseprozesses ist für industrielle Anwendungen entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[(3,4-Dichlorphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb der Verbindung in ihre entsprechenden reduzierten Formen umwandeln.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-{[(3,4-Dichlorphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Es wird geforscht, ob die Verbindung als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann.
5. Wirkmechanismus
Der Wirkmechanismus von 2-{[(3,4-Dichlorphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, sind Gegenstand laufender Forschung .
Wirkmechanismus
The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[(3,4-Dichlorphenyl)methyl]sulfanyl}chinolin-3-carbaldehyd
- 5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-thiol
- (4-Chlorphenyl)(2,3-dichlorphenyl)methanon
Einzigartigkeit
2-{[(3,4-Dichlorphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-on ist einzigartig aufgrund seiner spezifischen Kombination von Dichlorphenyl-, Methoxyphenyl- und Dihydroquinazolinon-Einheiten.
Eigenschaften
CAS-Nummer |
672274-08-7 |
|---|---|
Molekularformel |
C22H16Cl2N2O2S |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-28-16-9-7-15(8-10-16)26-21(27)17-4-2-3-5-20(17)25-22(26)29-13-14-6-11-18(23)19(24)12-14/h2-12H,13H2,1H3 |
InChI-Schlüssel |
QKYSAYJUDYZDPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(biphenyl-4-yloxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12033821.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033836.png)




![N-(4-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12033858.png)
![[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12033862.png)

![7-hydroxy-N-isobutyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12033893.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12033896.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12033897.png)
